1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride
Description
Properties
IUPAC Name |
3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGOGXQSODPRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves several steps. One common method includes the condensation of benzyl carbazate with an aldehyde, followed by oxidative cyclization and rearrangement . The reaction conditions typically involve the use of iodine as a catalyst and are carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with oxadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
Anticancer Research
The compound has been studied for its anticancer properties. A notable study synthesized various piperazine derivatives and evaluated their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited moderate to potent activity against breast and colon cancer cell lines .
Biological Studies
The compound serves as a valuable tool in biochemical assays to study biological processes. Its structure allows for interactions with specific enzymes and receptors, potentially inhibiting their activity and providing insights into cellular mechanisms .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Condensation Reaction : Benzyl carbazate is condensed with an aldehyde.
- Oxidative Cyclization : This step leads to the formation of the oxadiazole ring.
- Rearrangement : Final adjustments yield the desired piperazine derivative.
The compound can undergo various chemical reactions including oxidation and reduction, which can further modify its properties for specific applications .
Industrial Applications
Beyond medicinal uses, 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride finds applications in industrial processes:
- It serves as a building block in the synthesis of more complex molecules.
- The compound is utilized in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperazine ring can also interact with various biological molecules, affecting their function and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Piperazine derivatives: Compounds with the piperazine ring exhibit similar biological activities and are used in similar research applications.
The uniqueness of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride lies in its combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties .
Biological Activity
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19ClN4O
- Molecular Weight : 294.78 g/mol
- CAS Number : 1171907-59-7
The biological activity of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is primarily attributed to its interaction with various molecular targets. The oxadiazole ring structure is known for its ability to engage with enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
-
Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes including:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrases (CA)
- Sirtuin 2 (Sirt2)
- Receptor Interaction : It interacts with specific receptors which may lead to alterations in cellular signaling pathways.
Biological Activities
Research has demonstrated that 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride exhibits a range of biological activities:
Antimicrobial Activity
Studies indicate that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance:
- Antibacterial : Effective against various bacterial strains.
- Antiviral : Potential applications in combating viral infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives:
- In vitro Studies : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
Other Biological Activities
The compound also exhibits:
- Anti-inflammatory : Potential to reduce inflammation markers.
- Analgesic : Pain-relieving properties observed in animal models.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Q & A
Q. What are the optimal synthetic routes for 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of oxadiazole-piperazine derivatives typically involves multi-step protocols. For the oxadiazole core, cyclization of amidoxime precursors with carboxylic acid derivatives under reflux (e.g., ethanol or DCM) is common . Piperazine functionalization often employs nucleophilic substitution: for example, reacting a benzyl-oxadiazole intermediate with piperazine in polar aprotic solvents (DMF, DCM) at elevated temperatures (60–80°C). Copper-catalyzed "click chemistry" (e.g., CuSO₄/Na ascorbate) may enhance regioselectivity in heterocyclic coupling . Key Variables:
- Reagent purity : Hydrazine derivatives must be anhydrous to avoid side reactions.
- Catalyst loading : Excess CuSO₄ can lead to metal contamination.
- Solvent choice : Ethanol favors precipitation, while DCM improves solubility for intermediates .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and oxadiazole CH₂ linkage (δ 4.0–4.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₆ClN₄O·HCl: MW 315.2) .
- Solubility : Polar solvents (water, ethanol) are preferred due to hydrochloride salt formation. LogP can be estimated via HPLC retention times (C18 column, acetonitrile/water gradient) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. What contradictory data exist regarding the biological activity of piperazine-oxadiazole hybrids, and how can these be resolved?
Methodological Answer: Piperazine derivatives exhibit diverse receptor affinities (e.g., serotonin, dopamine), but conflicting reports on selectivity arise due to:
- Assay variability : Radioligand binding (vs. functional cAMP assays) may yield differing IC₅₀ values.
- Substituent effects : The benzyl group at the oxadiazole 3-position may sterically hinder target binding compared to chlorophenyl analogs .
Resolution Strategies: - Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 4-Cl, 2-F) and test across standardized assays .
- Molecular docking : Use X-ray crystallography data (e.g., PDB 4IB4 for 5-HT₂A) to model ligand-receptor interactions .
Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) in rodent models. Collect plasma samples at 0.5–24h post-dose; quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicity : Conduct acute toxicity (OECD 423) with histopathology on liver/kidney. Monitor respiratory distress (linked to piperazine HCl derivatives) .
Key Findings: - Piperazine HCl salts show higher aqueous solubility but may induce bronchial irritation at >50 mg/kg .
- Oxadiazole metabolites (e.g., amidoximes) require glutathione depletion studies to assess hepatotoxicity risk .
Q. How can researchers address challenges in target identification for this compound?
Methodological Answer:
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from tissue lysates. Validate hits via Western blot .
- Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify dysregulated pathways (e.g., MAPK, GPCRs) .
- Fragment-based screening : Co-crystallize with candidate targets (e.g., kinases) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
